molecular formula C19H18N2O3 B2564153 N-[(2-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-89-9

N-[(2-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2564153
CAS RN: 852368-89-9
M. Wt: 322.364
InChI Key: JSIFOTKZTAVSLA-UHFFFAOYSA-N
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Description

“N-[(2-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is a complex organic compound that contains several functional groups. It has an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains a methoxy group (-OCH3), an acetamide group (CH3CONH2), and a methyl group (-CH3).


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole and acetamide moieties. The indole could potentially be synthesized from a Fischer indole synthesis or a Bartoli indole synthesis . The acetamide group could be introduced through a nucleophilic acyl substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole group is aromatic and planar, which could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The indole moiety is electron-rich and could undergo electrophilic aromatic substitution reactions . The acetamide group could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could increase its solubility in polar solvents .

Scientific Research Applications

Synthetic Chemistry and Drug Development

Compounds with structural similarities to N-[(2-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have been synthesized and studied for their potential in drug development and chemical synthesis. For instance, novel iodinated indomethacin derivatives were synthesized for evaluation as selective inhibitors of COX-2, highlighting the importance of structural modification in enhancing drug specificity and efficacy (Uddin et al., 2009). Similarly, the synthesis of various N-alkyl-arylcyclohexylamines, compounds perceived as ketamine-like dissociative substances, emphasizes the role of structural diversity in exploring pharmacological activities (Wallach et al., 2016).

Antimicrobial and Antituberculosis Activity

The antimicrobial properties of compounds structurally related to this compound have been evaluated, with some showing promise as antibacterial and antifungal agents. For example, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and demonstrated significant antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). Additionally, a one-pot synthesis approach led to the creation of compounds with in vitro anti-tuberculosis activity, further illustrating the potential of structurally complex acetamides in addressing infectious diseases (Bai et al., 2011).

Molecular Imaging

The development of novel imaging agents for in vivo studies represents another application of compounds related to this compound. The synthesis and evaluation of iodinated indomethacin derivatives as COX-2 targeted imaging agents offer insights into how structural analogs can be utilized for molecular imaging purposes, providing a non-invasive means to study biological processes and disease states in real-time (Uddin et al., 2009).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many indole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry given the biological activity of many indole derivatives . Further studies could also investigate the synthesis and characterization of this compound.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-17(14-8-4-5-9-15(14)21-12)18(22)19(23)20-11-13-7-3-6-10-16(13)24-2/h3-10,21H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIFOTKZTAVSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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